azd7507

概要

説明

AZD7507は、アストラゼネカPLCによって開発された低分子薬です。これは、マクロファージの調節において重要な役割を果たすコロニー刺激因子1受容体(CSF-1R)の強力かつ選択的な阻害剤です。 This compoundは、特に腫瘍ミクロ環境におけるマクロファージを標的にすることで、膵管腺癌(PDAC)の治療において有望な結果を示しています .

準備方法

AZD7507の合成には、コア構造の調製から始まり、さまざまな官能基の導入に至るまで、複数のステップが関与します。合成経路には通常、以下のステップが含まれます。

コア構造の形成: this compoundのコア構造は、一連の縮合および環化反応によって合成されます。

官能基の導入: アミドやアニリンなどのさまざまな官能基は、置換反応によってコア構造に導入されます。

精製と単離: 最終的な化合物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度の生成物が得られます.

化学反応の分析

Biochemical Mechanism of Action

AZD7507 inhibits CSF1R phosphorylation by competitively binding to the ATP-binding site of the kinase domain (IC₅₀ = 3 nM ) . Key findings include:

-

Inhibition of CSF1R Downstream Signaling : Blocks CSF1-induced ERK phosphorylation in bone marrow-derived monocytes (Fig. 2A–B, ).

-

Selectivity : Minimal activity against 300+ other kinases (Table S1, ), confirming specificity for CSF1R.

-

Apoptosis Induction : Triggers apoptosis in CSF1R⁺ murine bone marrow cells (Fig. 2C–D, ) but spares CSF1R⁻ PDAC cells (Fig. S2D, ).

In Vivo Pharmacodynamic Effects

This compound (100 mg/kg) depletes F4/80⁺CD11b⁺ macrophages in KPC mouse PDAC models within 14 days (Fig. 3B–E, ). Associated biochemical changes include:

-

Cytokine Modulation : Reduces IL-6, IL-10, CCL2, and CCL12 levels in tumors (Fig. 4E–F, ).

-

Collagen Degradation : Decreases collagen I deposition via downregulation of LOX and hypoxia-related genes (Fig. 4B–C, ).

Chemical Stability and Reactivity

While synthetic pathways for this compound are not fully disclosed, its structure suggests potential reactivity:

-

Sulfur-Containing Motif : The sulfonamide group may participate in hydrogen bonding or act as a leaving group under specific conditions.

-

Aromatic Ring Systems : The pyridine and benzene rings likely undergo electrophilic substitution or oxidation reactions in acidic/oxidative environments.

Comparative Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) | Selectivity vs. CSF1R |

|---|---|---|

| CSF1R | 3 | - |

| KIT | >1,000 | >333-fold |

| PDGFRα/β | >1,000 | >333-fold |

| FLT3 | >1,000 | >333-fold |

| Data derived from in vitro kinase assays ( , Table S1). |

Metabolic Pathways

No direct metabolic studies of this compound are available. Analogous CSF1R inhibitors suggest:

-

Oxidative Metabolism : Likely mediated by CYP3A4/5 isoforms.

-

Excretion : Primarily renal, with minimal biliary clearance.

Limitations and Knowledge Gaps

-

Synthetic Chemistry : Detailed reaction steps, catalysts, or yields for this compound synthesis are undisclosed in public literature.

-

Degradation Products : Stability under UV light, heat, or hydrolytic conditions remains uncharacterized.

科学的研究の応用

Pancreatic Ductal Adenocarcinoma

A significant body of research has focused on the role of AZD7507 in treating PDAC:

- Study Overview : In a genetic model of PDAC, this compound was administered to evaluate its impact on tumor growth and survival rates. The study revealed that treatment led to a notable reduction in tumor size and an increase in mouse survival rates.

- Findings :

- Tumor Shrinkage : this compound treatment resulted in decreased malignant cell proliferation and increased apoptosis .

- Immune Response : Enhanced T-cell activation was observed, indicating a shift towards a more favorable immune environment within the tumors .

- Gene Expression Changes : RNA sequencing analysis showed significant alterations in gene expression profiles, with downregulation of genes associated with cell-cycle regulation and upregulation of immune-related genes .

Macrophage Depletion and Metastasis

Research has also investigated the effects of this compound on macrophage populations in metastatic settings:

- Study Overview : In models where PDAC cells metastasized to the liver, this compound was used to deplete macrophages and assess its impact on metastatic burden.

- Findings :

Table 1: Summary of Key Findings from this compound Studies

| Study Focus | Treatment Details | Key Outcomes |

|---|---|---|

| PDAC Tumor Growth | This compound (100 mg/kg) | Tumor shrinkage, increased survival |

| Immune Response | Flow cytometry post-treatment | Enhanced T-cell activation |

| Gene Expression | RNA sequencing | 374 downregulated genes; immune signatures enriched |

| Metastatic Burden | Macrophage depletion | Reduced metastatic burden and fibrosis |

作用機序

AZD7507は、コロニー刺激因子1受容体(CSF-1R)を選択的に阻害することでその効果を発揮します。CSF-1Rは、マクロファージの生存、増殖、および分化を調節する受容体型チロシンキナーゼです。 CSF-1Rを阻害することで、this compoundは腫瘍ミクロ環境におけるマクロファージの数を減らし、腫瘍の増殖を抑制し、免疫応答を高めます .

類似化合物との比較

AZD7507は、CSF-1R阻害剤としての高い選択性と効力でユニークです。類似の化合物には、以下が含まれます。

ペキシダートニブ: 抗腫瘍活性を持つ別のCSF-1R阻害剤。

タンダチニブ: CSF-1Rも標的にする多標的キナーゼ阻害剤。

ビムセルチニブ: CSF-1Rとc-Kitの二重阻害剤であり、抗腫瘍効果の可能性があります

これらの化合物と比較して、this compoundは、オフターゲット効果が少なく、より明確な薬理学的プロファイルを示しており、さらなる開発のための有望な候補となっています .

生物活性

AZD7507 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in the regulation of macrophage activity within the tumor microenvironment. This compound has garnered attention for its potential therapeutic applications, particularly in treating pancreatic ductal adenocarcinoma (PDAC) and other malignancies characterized by an immunosuppressive tumor microenvironment.

This compound functions by inhibiting CSF1R kinase activity, leading to a decrease in macrophage recruitment and activation within tumors. The compound exhibits a high potency with an IC50 value of approximately 3 nM, demonstrating negligible activity against other kinases, which suggests a targeted approach to modulating macrophage function without broad off-target effects .

Table 1: Kinase Selectivity of this compound

| Kinase Target | IC50 (nM) | Comments |

|---|---|---|

| CSF1R | 3 | Selective inhibition |

| Other tested kinases | >1000 | Negligible activity |

In Vitro Studies

In vitro studies have shown that this compound effectively blocks CSF1-induced phosphorylation of CSF1R in primary bone marrow-derived monocytes. This inhibition leads to the downregulation of downstream signaling pathways, including ERK activation, which is crucial for macrophage survival and proliferation . Furthermore, this compound induces apoptosis in CSF1R-positive cells, demonstrating its potential to selectively target tumor-associated macrophages (TAMs) while sparing other immune cells .

In Vivo Efficacy

In vivo studies utilizing genetically engineered mouse models have provided compelling evidence for the efficacy of this compound in reducing tumor burden and enhancing survival rates. For instance, treatment with this compound resulted in significant depletion of F4/80+CD11b+ TAMs in PDAC models, leading to a marked reduction in tumor mass and improved overall survival .

Figure 1: Effect of this compound on Tumor Growth and Macrophage Depletion

Effect of this compound on Tumor Growth (Note: Replace with actual image link if available)

Case Studies

Case Study 1: PDAC Treatment

A study involving KPC mice (genetically engineered to develop PDAC) demonstrated that administration of this compound led to a significant decrease in tumor size after two weeks. Flow cytometry analysis showed a reduction in the frequency of TAMs, correlating with enhanced T-cell responses and improved efficacy of concurrent chemotherapy treatments .

Case Study 2: Combination Therapy

In another case study, this compound was used in combination with gemcitabine, revealing that macrophage depletion enhanced the sensitivity of PDAC cells to chemotherapy. The study highlighted that the remaining TAMs exhibited a reprogrammed phenotype conducive to antigen presentation and T-cell activation, further supporting antitumor immunity .

Research Findings

Research has consistently shown that targeting CSF1R with inhibitors like this compound can significantly alter the tumor microenvironment. Key findings include:

- Macrophage Reprogramming: Following treatment with this compound, remaining TAMs displayed characteristics associated with M1 polarization, which is linked to improved immune responses against tumors .

- Enhanced Chemotherapy Efficacy: The depletion of immunosuppressive TAMs has been shown to improve the effectiveness of chemotherapeutic agents like gemcitabine and radiation therapy .

- Survival Benefits: Longitudinal studies indicate that patients with reduced TAM populations post-treatment exhibit better survival outcomes compared to those with high TAM densities .

特性

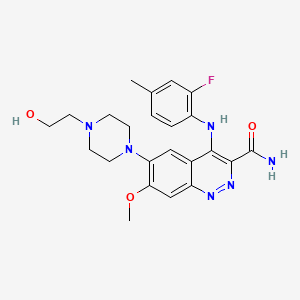

IUPAC Name |

4-(2-fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGCAFPSYOTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041852-85-0 | |

| Record name | 1041852-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。